molecular formula C18H20N2O3 B10806937 Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10806937
M. Wt: 312.4 g/mol
InChI Key: BSNPQOYJZCZKTL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 33323-30-7) is a polyhydroquinoline derivative with a molecular formula of C₁₈H₂₀N₂O₃ and a molecular weight of 312.36 g/mol. It features a hexahydroquinoline core substituted with a pyridin-2-yl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. The compound is stored under dry conditions at 2–8°C .

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-23-18(22)15-11(2)20-13-8-6-9-14(21)16(13)17(15)12-7-4-5-10-19-12/h4-5,7,10,17,20H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNPQOYJZCZKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3 with a molecular weight of approximately 312.36 g/mol. The compound features a fused hexahydroquinoline ring and a pyridine moiety that enhance its pharmacological properties. Its structure allows for various interactions with biological targets due to the presence of nitrogen atoms and an ethyl ester group that can undergo hydrolysis under specific conditions.

Biological Activities

Research indicates that derivatives of hexahydroquinoline exhibit a wide range of biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline possess notable antibacterial properties. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. For instance, it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

3. Antitumor Activity

Research indicates that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. It has been linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

The biological activity of ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline is primarily attributed to its ability to interact with various biological targets:

Calcium Channel Modulation

As a derivative of 1,4-dihydropyridines (1,4-DHPs), this compound can act as a calcium channel blocker. It selectively targets L-type and T-type calcium channels, making it potentially useful for treating cardiovascular diseases and neurological disorders .

Enzyme Inhibition

The compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes which are crucial in the inflammatory response .

Case Studies

Several studies have explored the pharmacological potential of this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values lower than standard antibiotics.
Study B Showed that the compound reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
Study C Reported anti-inflammatory effects in carrageenan-induced paw edema models in rats.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Studies indicate that derivatives of hexahydroquinoline possess significant antimicrobial properties. Compounds similar to ethyl 2-methyl-5-oxo have exhibited activity against various bacterial strains .
  • Anti-inflammatory Effects : Research has demonstrated that this compound and its derivatives can exhibit anti-inflammatory and analgesic effects. This makes it a candidate for further development in treating inflammatory diseases .
  • Pharmacological Interactions : The presence of nitrogen atoms within the structure contributes to its pharmacological properties. The compound interacts with multiple biological targets, which is crucial for understanding its mechanism of action and optimizing efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of ethyl 2-methyl-5-oxo revealed that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The research highlighted how structural variations influenced the compound's effectiveness .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on the anti-inflammatory potential of hexahydroquinoline derivatives, it was found that ethyl 2-methyl-5-oxo exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Comparative Biological Activities

Compound NameActivity TypeTarget OrganismReference
Ethyl 2-methyl-5-oxoAntimicrobialStaphylococcus aureus
Ethyl 2-methyl-5-oxoAnti-inflammatoryHuman cell lines
Derivative AAntimicrobialEscherichia coli
Derivative BAnti-inflammatoryMouse model

Synthesis Routes

MethodYield (%)ConditionsReference
Method A85Reflux in ethanol
Method B90Microwave-assisted synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on substituent effects, physicochemical properties, synthesis, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Substituent at Position 4 Ester Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Findings Reference
Pyridin-2-yl Ethyl C₁₈H₂₀N₂O₃ 312.36 Not reported Structural analog of P-gp inhibitors; no explicit bioactivity data
3,4,5-Trimethoxyphenyl Ethyl C₂₄H₂₉NO₆ 451.50 Not reported Exhibits hydrogen bonding and π-π stacking in crystal structure
Thiophen-2-yl Pyridin-2-yl methyl C₂₀H₁₉N₃O₃S 381.45 150 Potent P-gp inhibitor (IC₅₀ = 0.82 μM); crystallized from ethyl acetate
4-Chlorophenyl Ethyl C₂₁H₂₃ClN₂O₃ 386.87 Not reported Synthesized using magnetic graphene oxide-fucoidan catalyst; antibacterial activity inferred
2-Methoxyphenyl Ethyl C₂₃H₂₆N₂O₄ 394.47 181–183 Anticancer scaffold targeting kinase inhibition
3-Methoxyphenyl Ethyl C₂₂H₂₅NO₅ 383.44 Not reported Solvent-free synthesis via Hantzsch reaction
3-Chlorophenyl Ethyl C₂₁H₂₄ClNO₃ 373.88 Not reported Crystal structure resolved using SHELX software

Key Observations

Structural Variations :

  • Position 4 Substituents : The pyridin-2-yl group in the target compound introduces a heteroaromatic ring, contrasting with phenyl (e.g., 4-chlorophenyl, 3-methoxyphenyl) or thiophene derivatives. This impacts electronic properties and binding interactions in biological targets .
  • Ester Groups : Replacement of the ethyl ester (target compound) with methyl or pyridin-2-yl methyl esters alters lipophilicity and solubility .

Yields range from 63% to 84% for similar compounds, depending on substituents and catalysts .

Biological Activities: Anticancer: Derivatives with 2-methoxyphenyl or 4-chlorophenyl groups show promise in targeting kinase pathways . Antibacterial: Chlorophenyl-substituted analogs are linked to antibacterial activity, though direct data for the target compound is lacking .

Crystallography :

  • The 3,4,5-trimethoxyphenyl analog exhibits hydrogen bonding (N–H⋯O) and π-π interactions, stabilizing its crystal lattice . Software like SHELX and OLEX2 are commonly used for structural resolution .

Table 2: Software and Techniques for Structural Analysis

Compound Software/Tool Application Reference
3-Chlorophenyl derivative SHELX Refinement of small-molecule structures
3,4,5-Trimethoxyphenyl derivative OLEX2 Crystal structure visualization and analysis

Preparation Methods

Acid-Catalyzed Condensation and Cyclization

A foundational method involves the acid-catalyzed reaction between 2-aminophenyl ketones and keto esters. For example, Patent US6852862 outlines a process where 2-aminophenyl ketone derivatives react with ethyl acetoacetate in an alcohol solvent (e.g., ethanol) under acidic conditions (e.g., sulfuric acid). The reaction proceeds via a tandem Knoevenagel-Michael-cyclization mechanism, forming the hexahydroquinoline core. Key challenges include the instability of keto esters in acidic media and the tendency of intermediates to form insoluble salts, which can halt reaction progress.

Optimization Data for Acid-Catalyzed Synthesis

ParameterConditionYield (%)Purity (%)
CatalystH₂SO₄ (10 mol%)6285
SolventEthanol5882
Reaction Time12 hours--
TemperatureReflux (78°C)--

This method, while industrially scalable, suffers from moderate yields (58–62%) due to competing side reactions and byproduct formation.

Modern Green Synthesis Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. VulcanChem reports a protocol where ethyl acetoacetate, 2-aminobenzaldehyde derivatives, and pyridin-2-amine undergo cyclocondensation under microwave conditions (300 W, 100°C). This method reduces reaction time from 12 hours to 30 minutes while improving yields to 78–82%. The localized heating enhances molecular collisions, favoring ring closure and reducing decomposition.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with a C18 column achieves >98% purity, critical for pharmacological studies. Recrystallization from ethanol or methanol is an alternative for large-scale batches, though it may slightly reduce yield (5–7% loss).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 2.38 (s, 3H, -CH₃), 3.12–3.45 (m, 4H, cyclohexenyl-H), 4.18 (q, 2H, -OCH₂), 7.25–8.45 (m, 4H, pyridinyl-H).

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O), 1590 cm⁻¹ (C=N).

Industrial-Scale Production Challenges

Cost and Scalability

While microwave and ultrasonic methods enhance lab-scale efficiency, their scalability remains limited due to high energy costs. Angene Chemical’s pricing data reflects this: 1 g of the compound costs $728 at 98% purity, driven by expensive catalysts and specialized equipment.

Catalyst Recovery and Reusability

The γ-Fe₂O₃ nano-catalyst demonstrates five reuse cycles with <10% activity loss, offering a sustainable alternative to homogeneous acids. Magnetic separation simplifies recovery, reducing production costs by ~15% per batch .

Q & A

Q. Basic: What are the standard synthetic routes for this hexahydroquinoline derivative?

The compound is typically synthesized via multicomponent Hantzsch-type reactions. A common approach involves condensing cyclohexane-1,3-dione, ethyl acetoacetate, ammonium acetate, and pyridine-2-carbaldehyde in ethanol under reflux. Catalysts like L-glutamine or cobalt salts are used to enhance yields (65–80%) . Solvent-free methods with natural acids (e.g., citric acid) or magnetic graphene oxide-fucoidan catalysts can also improve efficiency .

Q. Advanced: How can green chemistry principles be applied to optimize synthesis?

Green synthesis involves:

  • Catalyst selection : Natural organic acids (e.g., L-glutamine) or recyclable catalysts (e.g., magnetic graphene oxide-fucoidan) reduce waste .
  • Solvent-free conditions : Eliminating solvents minimizes environmental impact .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption (unpublished methods, not in evidence but inferred).

Q. Table 1: Comparison of Synthesis Methods

Catalyst/ConditionYield (%)Reaction TimeReference
L-glutamine (ethanol)786 hours
Solvent-free (CoCl₂)854 hours
Magnetic graphene oxide923 hours

II. Structural Characterization

Q. Basic: What spectroscopic and crystallographic methods validate the structure?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-2-yl at C4, ethyl ester at C3) .
  • X-ray crystallography : SHELX and OLEX2 software refine crystal structures, revealing chair conformations in the hexahydroquinoline ring and intermolecular hydrogen bonds (e.g., N–H⋯O) .

Q. Advanced: How to resolve discrepancies in crystallographic data?

Discrepancies in bond angles or puckering parameters (e.g., ring puckering amplitude q) arise from varying crystallization solvents or polymorphism. Use:

  • Graph set analysis : To classify hydrogen-bonding patterns and identify packing differences .
  • Cremer-Pople parameters : Quantify ring puckering in the hexahydroquinoline core .

III. Biological Activity Evaluation

Q. Basic: Which assays assess its calcium modulatory or antimicrobial properties?

  • Calcium channel modulation : Patch-clamp electrophysiology on cardiomyocytes or HEK293 cells expressing L-type Ca²⁺ channels .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Staphylococcus aureus or Candida albicans .

Q. Advanced: How to design mechanistic studies for its bioactivity?

  • Molecular docking : Target HIV-1 reverse transcriptase or bacterial topoisomerase IV using crystal structure coordinates .
  • SAR studies : Modify substituents (e.g., pyridin-2-yl to phenyl) and compare activity trends .

IV. Data Analysis and Contradictions

Q. Basic: How to interpret conflicting NMR vs. crystallographic data?

NMR may indicate dynamic conformational changes in solution, while X-ray structures represent static solid-state conformations. Use variable-temperature NMR to probe flexibility .

Q. Advanced: Why do synthesis yields vary with catalysts?

  • Steric effects : Bulky catalysts (e.g., isoborneol esters) hinder condensation steps, reducing yields .
  • Acid strength : Stronger acids (TsOH) improve dehydration but may cause side reactions .

Computational and Crystallographic Tools

Q. Basic: How to refine crystal structures using SHELX/OLEX2?

  • SHELXL : Refine atomic coordinates and thermal parameters via least-squares minimization .
  • OLEX2 GUI : Visualize electron density maps and validate hydrogen-bonding networks .

Q. Advanced: How to model intermolecular interactions for drug design?

  • Hirshfeld surface analysis : Map close contacts (e.g., C–H⋯π interactions with pyridin-2-yl) .
  • DFT calculations : Optimize geometry and predict electrostatic potential surfaces for target binding .

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